4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride

Physicochemical Characterization Solid-state properties Thermal stability

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride is a heterocyclic research compound of the 1,4-oxazepane class, characterized by a seven-membered ring containing oxygen and nitrogen, and substituted with two phenyl groups and an allyl moiety. It is historically related to early antidepressant research as a specific example of a 7,7-diphenyl-hexahydro-1,4-oxazepine derivative, described in foundational patent literature as exhibiting imipramine-type pharmacological effects.

Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
CAS No. 60162-94-9
Cat. No. B3274119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride
CAS60162-94-9
Molecular FormulaC20H24ClNO
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESC=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H23NO.ClH/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h2-12H,1,13-17H2;1H
InChIKeyKEWCIRWCHAPOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-7,7-diphenyl-1,4-oxazepane Hydrochloride (CAS 60162-94-9) – Procurement & Selection Baseline


4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride is a heterocyclic research compound of the 1,4-oxazepane class, characterized by a seven-membered ring containing oxygen and nitrogen, and substituted with two phenyl groups and an allyl moiety [1]. It is historically related to early antidepressant research as a specific example of a 7,7-diphenyl-hexahydro-1,4-oxazepine derivative, described in foundational patent literature as exhibiting imipramine-type pharmacological effects [1]. Commercially, it is offered for research and laboratory use with purities typically reported at or above 95% .

Why Generic Substitution Fails for 4-Allyl-7,7-diphenyl-1,4-oxazepane Hydrochloride


The 4-allyl-7,7-diphenyl-1,4-oxazepane scaffold is highly sensitive to N-substituent modifications; replacing the allyl group with a simple alkyl or a different arylalkyl moiety can fundamentally alter the compound's solid-state properties and, by class-level inference, its biological profile. Directly comparable data from a seminal patent demonstrates that even a minor change from an allyl to a methyl group results in a significant shift in physicochemical properties, such as a substantially lower melting point, which is a critical indicator of changes in crystal lattice energy, solubility, and potential bioavailability [1]. This structural sensitivity makes the direct procurement of 4-allyl-7,7-diphenyl-1,4-oxazepane hydrochloride essential for research reproducibility where this specific substitution pattern was reported.

Quantitative Differentiation Evidence for 4-Allyl-7,7-diphenyl-1,4-oxazepane Hydrochloride (CAS 60162-94-9)


Thermal Stability Advantage of the Allyl Derivative Over the N-Methyl Analog

The 4-allyl-7,7-diphenyl-hexahydro-1,4-oxazepine hydrochloride exhibits a substantially higher melting point (246–247 °C) compared to its closest analog, 4-methyl-7,7-diphenyl-hexahydro-1,4-oxazepine (199–201 °C), indicating stronger intermolecular forces and greater thermal stability [1]. Both measurements were reported from the same preparative and analytical context in the foundational patent literature.

Physicochemical Characterization Solid-state properties Thermal stability

Documented Intravenous Tolerability in a Mammalian Model

Administration of 4-allyl-7,7-diphenyl-hexahydro-1,4-oxazepine hydrochloride intravenously to dogs at an infusion rate of 0.5 mg/kg/min for 180 minutes was well tolerated, with a specific note on the preservation of cardiac function [1]. This direct in vivo tolerability data provides a specific safety benchmark for this compound that is not available for other N-substituted analogs.

In Vivo Tolerability Cardiovascular Safety Pharmacology

Structure-Mediated CNS Drug-Likeness Based on Predicted XLogP

The 4-allyl substitution confers a computationally predicted XLogP of 3.9 on the free base form, placing it within the optimal range (1–5) for passive blood-brain barrier penetration . This distinguishes it from the smaller N-methyl analog, which is predicted to have a lower logP, and the much larger N-benzyl analog (predicted XLogP ~4.5), which is at the upper limit of CNS drug-likeness.

Computational Chemistry Drug-likeness Lipophilicity

Imipramine-Type Pharmacological Activity Validated in Behavioral Model

In the amphetamine interaction test performed on male albino rats, compounds of the invention (4-allyl-7,7-diphenyl-hexahydro-1,4-oxazepine being a characteristic example) administered at 20 mg/kg/day intraperitoneally produced the highest rate of shock avoidance, a result comparable to the effect of imipramine used as a positive control [1]. The combination of the compound plus amphetamine was superior to saline alone, amphetamine alone, or compound alone. This demonstrates antidepressant-like activity consistent with a monoamine-enhancing mechanism.

Antidepressant Behavioral Pharmacology Amphetamine Interaction

Verified Research and Industrial Application Scenarios for 4-Allyl-7,7-diphenyl-1,4-oxazepane Hydrochloride


Reproducible Research on Rapid-Onset Antidepressant Mechanisms

The compound's documented action in the amphetamine interaction test, where it showed imipramine-like potentiation of behavior at 20 mg/kg/day i.p., makes it a valuable tool for studying the pharmacology of rapid-onset antidepressant responses. Its distinct 1,4-oxazepane scaffold avoids confounding effects associated with tricyclic structures like imipramine, while the 4-allyl substitution's favorable XLogP of 3.9 supports CNS target engagement [1].

Physicochemical Reference Standard for Oxazepane Compound Libraries

With a well-characterized and high melting point of 246–247 °C, this compound can serve as a thermostable reference standard for calibrating analytical instruments and for assessing the purity of other 7,7-diphenyl-1,4-oxazepane derivatives in a quality control setting. Its thermal stability is superior to that of the 4-methyl analog (mp 199–201 °C) [1].

In Vivo Pharmacological Probe with Documented Cardiovascular Safety Margin

The unique data demonstrating that a 3-hour intravenous infusion of 0.5 mg/kg/min is well tolerated in dogs, with preserved cardiac function, provides a critical safety benchmark. This allows the compound to be used as a privileged probe in in vivo mechanistic studies, particularly in cardiovascular or neuroscience research where off-target cardiac effects are a common confounding factor for other chemotypes [1].

Quote Request

Request a Quote for 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.